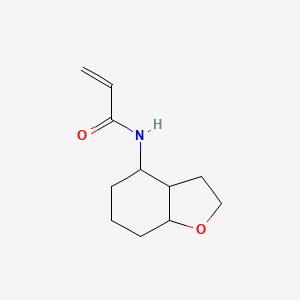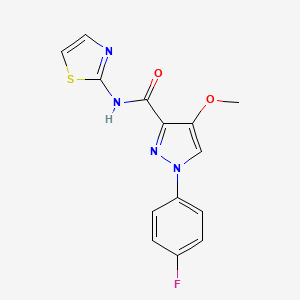![molecular formula C26H26N2O4 B2604200 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol CAS No. 1351643-16-7](/img/structure/B2604200.png)
3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a complex organic compound featuring a chromeno[8,7-e][1,3]oxazin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno[8,7-e][1,3]oxazin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Pyridin-4-yl Methyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like phenylboronic acid and pyridine derivatives.
Final Assembly: The final step involves the condensation of intermediate compounds to form the target molecule, often requiring specific catalysts and controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxazin ring or other reducible functional groups using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), or nitrating agents (nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research often focuses on its interactions with biological targets and its potential as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a prototype for developing new drugs targeting specific diseases, particularly those involving oxidative stress or inflammation.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications in material science and industrial chemistry.
Mecanismo De Acción
The mechanism of action of 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as:
Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.
Receptor Modulation: The compound could modulate receptor activity, influencing cellular signaling and function.
Antioxidant Activity: Its structure may allow it to scavenge free radicals, reducing oxidative stress and associated damage.
Comparación Con Compuestos Similares
Similar Compounds
Chromeno[8,7-e][1,3]oxazin Derivatives: Other derivatives of this core structure may have similar biological activities but differ in potency or specificity.
Phenyl and Pyridinyl Compounds: Compounds with similar substituents may exhibit comparable chemical reactivity and biological effects.
Uniqueness
What sets 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-phenyl-9-(pyridin-4-ylmethyl)-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-4-one;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3.C3H8O/c26-22-18-6-7-21-19(13-25(15-28-21)12-16-8-10-24-11-9-16)23(18)27-14-20(22)17-4-2-1-3-5-17;1-3(2)4/h1-5,8-11,14,18-19,21,23H,6-7,12-13,15H2;3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDHGHYHBTGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.C1CC2C(CN(CO2)CC3=CC=NC=C3)C4C1C(=O)C(=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)


![2-(3-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2604121.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate](/img/structure/B2604122.png)
![8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2604124.png)

![2-chloro-N-[(diphenylcarbamoyl)methyl]acetamide](/img/structure/B2604128.png)
![6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B2604129.png)


![N-(2,5-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2604134.png)
![1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane](/img/structure/B2604135.png)
![N-[(2Z)-4,7-dimethoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2604138.png)
